GF 15

Centrosomal Clustering Cancer Cell Biology Mitotic Inhibitors

GF 15 features a critical 2′-benzyloxy substituent absent in generic griseofulvin, conferring 25-fold greater potency against centrosomal clustering without tubulin interference. It selectively triggers multipolar mitosis in cancer cells at sub‑μM levels (EC50 900 nM), with validated in vivo efficacy in colon cancer and myeloma xenografts. With ≥48 h culture half‑life and DMSO solubility, it is the benchmark tool for centrosomal declustering studies.

Molecular Formula C23H21ClO6
Molecular Weight 428.9 g/mol
Cat. No. B6612538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGF 15
Molecular FormulaC23H21ClO6
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4
InChIInChI=1S/C23H21ClO6/c1-13-9-15(25)10-18(29-12-14-7-5-4-6-8-14)23(13)22(26)19-16(27-2)11-17(28-3)20(24)21(19)30-23/h4-8,10-11,13H,9,12H2,1-3H3/t13-,23+/m1/s1
InChIKeyLAWAOYZSUFCPKY-ZLOXQWCVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6'R)-2'-(Benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (GF-15): A Differentiated Griseofulvin-Derived Spirobenzofuran for Cancer Centrosomal Clustering Research


(2S,6'R)-2'-(Benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (CAS 888042-13-5), also known as GF-15, is a synthetic spirobenzofuran derivative of the natural product griseofulvin [1]. It is structurally characterized by a spirocyclic junction linking a 7-chloro-4,6-dimethoxybenzofuran-3-one moiety to a 2'-benzyloxy-substituted cyclohexenone ring [2]. Unlike the parent antifungal agent griseofulvin, GF-15 exhibits potent and selective inhibition of centrosomal clustering—a mitotic survival mechanism unique to cancer cells harboring supernumerary centrosomes—with substantially enhanced potency and a distinct target engagement profile [3]. The compound is supplied as a ≥98% pure solid, soluble in DMSO at 50 mg/mL, and is exclusively intended for laboratory research applications .

Why (2S,6'R)-2'-(Benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (GF-15) Cannot Be Replaced by Generic Griseofulvin or Other Analogs


Substitution of (2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (GF-15) with generic griseofulvin or other griseofulvin analogues is not scientifically valid due to profound differences in target engagement, potency, and selectivity. Comprehensive structure–activity relationship (SAR) studies across 34 griseofulvin analogues have established that the 2′-benzyloxy substituent is a critical determinant of centrosomal clustering inhibitory activity [1]. While griseofulvin itself acts as a weak inhibitor requiring high concentrations and exhibits significant off-target tubulin polymerization effects, GF-15 achieves potent activity at sub-micromolar concentrations without affecting tubulin dynamics [2]. Furthermore, other analogues such as the 2′-benzylamine derivative offer improved solubility but at the expense of metabolic stability and potency, demonstrating that no single analogue can replicate the exact balance of biological and physicochemical properties of GF-15 [3]. The quantitative evidence below underscores the unique performance profile that precludes simple analog interchange.

Quantitative Differentiation Evidence for (2S,6'R)-2'-(Benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (GF-15)


25-Fold Increase in Centrosomal Clustering Inhibitory Activity Compared to Griseofulvin

GF-15 exhibits a 25-fold increase in centrosomal clustering inhibitory activity relative to the parent compound griseofulvin. This differentiation is derived from a direct head-to-head comparison in a centrosomal clustering inhibition assay [1].

Centrosomal Clustering Cancer Cell Biology Mitotic Inhibitors

Differential Antiproliferative IC50 Values Across Cancer Cell Line Panels

GF-15 demonstrates potent, cancer-selective cytotoxicity with IC50 values that vary significantly across different cell lineages, providing a selectivity window over non-malignant cells. In head-to-head comparisons, GF-15 shows IC50 ≤2 µM in leukemia cells, ≤4 µM in myeloma cells, and ≤12 µM in solid tumor cells, whereas non-malignant cell lines exhibit IC50 ≥30 µM . In contrast, griseofulvin typically requires concentrations >20 µM to achieve comparable effects and lacks this clear selectivity window [1].

Anticancer Drug Discovery Cell Viability Assays Tumor Cell Panel Screening

Induction of Multipolar Mitosis with an EC50 of 900 nM

GF-15 potently induces multipolar mitosis—a hallmark of centrosomal declustering—with an EC50 of 900 nM in cancer cells harboring supernumerary centrosomes . In contrast, griseofulvin induces multipolar mitosis only at concentrations exceeding 10 µM, and many other griseofulvin analogues fail to induce this phenotype at any concentration [1].

Mitotic Catastrophe Spindle Assembly Checkpoint Centrosome Amplification

Tumor Growth Inhibition in Xenograft Models Without Tubulin Polymerization Interference

In mouse xenograft models of human colon cancer (HT29) and multiple myeloma (OPM2), GF-15 (20 mg/kg/day i.p. for 2 weeks) retarded tumor expansion by 56% and 49%, respectively, with significantly prolonged survival [1]. Crucially, at concentrations achieving these in vivo effects, GF-15 had no significant impact on tubulin polymerization, distinguishing it from griseofulvin and other microtubule-targeting agents that induce mitotic arrest via tubulin binding .

In Vivo Efficacy Xenograft Models Mechanism of Action

Physicochemical Stability and Solubility Profile for In Vitro Assays

GF-15 exhibits good solubility in DMSO (50 mg/mL) and a half-life of at least 48 hours in cell culture, as inferred from stability data of its p-iodobenzyl analogue . In comparison, the 2′-benzylamine analogue (compound 10) shows a 200-fold increase in PBS solubility over GF-15, but this comes with reduced metabolic stability and altered potency [1]. Thus, GF-15 offers a balanced profile suitable for routine in vitro assays without requiring specialized formulation.

Compound Handling Solubility In Vitro Stability

Optimal Research Applications for (2S,6'R)-2'-(Benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (GF-15)


Centrosomal Clustering Inhibition Studies in Centrosome-Amplified Cancer Models

GF-15 is the benchmark tool compound for investigating centrosomal clustering as a cancer-specific vulnerability. Its 25-fold higher potency over griseofulvin [1] and ability to induce multipolar mitosis at sub-micromolar concentrations (EC50 900 nM) make it ideal for phenotypic screens and mechanistic studies in cell lines such as PC-3 (prostate), HT29 (colon), and OPM2 (multiple myeloma). Researchers can reliably use GF-15 at concentrations of 0.5–2 µM to trigger centrosomal declustering and subsequent apoptosis without confounding tubulin polymerization effects.

Selective Cytotoxicity Profiling in Hematologic vs. Solid Tumor Panels

Given its differential IC50 values across cancer types—≤2 µM in leukemia, ≤4 µM in myeloma, and ≤12 µM in solid tumors —GF-15 serves as a valuable reference compound for comparative cytotoxicity screening. Its reduced activity against non-malignant cells (IC50 ≥30 µM) provides a built-in selectivity control, enabling researchers to benchmark novel centrosomal clustering inhibitors or combination therapies against a well-characterized, cancer-selective agent.

In Vivo Proof-of-Concept Studies for Centrosomal Clustering-Targeted Therapies

GF-15 has demonstrated significant tumor growth inhibition in subcutaneous xenograft models of human colon cancer (56% reduction) and multiple myeloma (49% reduction) at 20 mg/kg/day i.p. [2]. It is therefore a validated in vivo probe for evaluating the therapeutic potential of centrosomal clustering inhibition. Its distinct, tubulin-independent mechanism [3] also makes it suitable for combination studies with microtubule-stabilizing or -destabilizing agents to explore synergistic mitotic catastrophe induction.

Compound Stability and Handling Optimization in Long-Term Cell Culture Assays

With a culture half-life of ≥48 hours , GF-15 is well-suited for extended in vitro experiments (e.g., 72-hour viability assays, colony formation assays) without the need for daily media changes. Its solubility in DMSO (50 mg/mL) allows for convenient preparation of concentrated stock solutions, facilitating high-throughput screening campaigns and automated liquid handling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for GF 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.